

In-Depth Technical Guide: Propargyl-PEG2-CH₂COOH (CAS 944561-46-0)

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Compound of Interest

Compound Name: *Propargyl-PEG2-CH₂COOH*

Cat. No.: *B3170540*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-CH₂COOH, with a CAS number of 944561-46-0, is a bifunctional linker molecule increasingly utilized in the fields of chemical biology and drug discovery. This heterobifunctional linker features a terminal alkyne group (propargyl) and a carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer. Its unique architecture makes it a valuable tool for the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

Propargyl-PEG2-CH₂COOH is a colorless to light yellow liquid. Its chemical and physical properties are summarized in the table below, compiled from various suppliers and safety data sheets.

Property	Value	References
CAS Number	944561-46-0	
Chemical Formula	C ₉ H ₁₄ O ₅	
Molecular Weight	202.21 g/mol	
Appearance	Colorless to light yellow liquid	[1]
Purity	≥95.0% (typically >98%)	[1]
Solubility	Soluble in DMSO	[2]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Shipped at ambient temperature.	

Applications in Drug Discovery and Bioconjugation

The primary application of **Propargyl-PEG2-CH₂COOH** is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The propargyl group of the linker allows for covalent attachment to a molecule, often an E3 ligase ligand, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The carboxylic acid end can be readily coupled to a target protein ligand using standard amide bond formation chemistries. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

A notable application of this linker is in the development of PROTACs targeting the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. Overexpression of Bcl-2 is a hallmark of many cancers, and promoting its degradation is a promising therapeutic strategy.

Experimental Protocols

The synthesis of a PROTAC using **Propargyl-PEG2-CH₂COOH** typically involves a two-step process:

- Amide Coupling: The carboxylic acid moiety of **Propargyl-PEG2-CH₂COOH** is coupled with an amine-containing ligand for the target protein.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the linker is then reacted with an azide-functionalized E3 ligase ligand.

General Protocol for PROTAC Synthesis

Step 1: Amide Coupling

- Dissolve the amine-containing target protein ligand (1.0 equivalent) and **Propargyl-PEG2-CH₂COOH** (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).
- Add a coupling reagent, for example, HATU (1.2 equivalents), and an organic base like DIPEA (2.0 equivalents).
- Stir the reaction mixture at room temperature for 4-12 hours.
- Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- Purify the resulting intermediate by column chromatography.

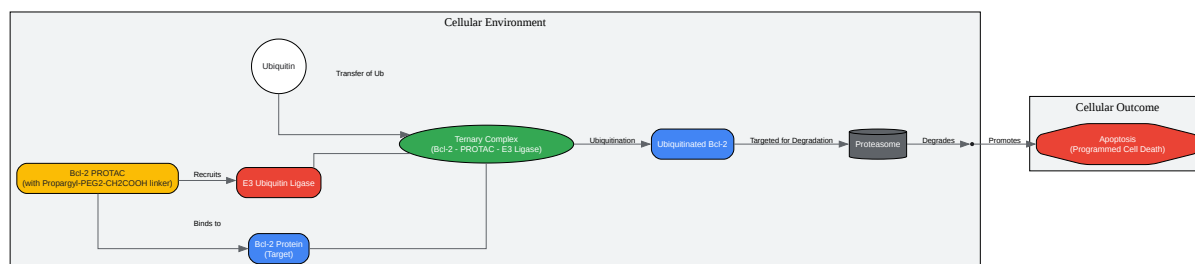
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Dissolve the alkyne-functionalized intermediate from Step 1 (1.0 equivalent) and the azide-containing E3 ligase ligand (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
- To this solution, add a copper(II) sulfate solution (e.g., 0.1 equivalents of a 1M aqueous solution) and a reducing agent such as sodium ascorbate (e.g., 0.2 equivalents of a 1M aqueous solution) to generate the active Cu(I) catalyst in situ.
- Stir the reaction at room temperature for 2-8 hours.
- Monitor the reaction by LC-MS.

- Once the reaction is complete, dilute the mixture with water and extract the final PROTAC product.
- Purify the final compound by preparative HPLC.
- Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using **Propargyl-PEG2-CH₂COOH**, which target Bcl-2, function by hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway, to eliminate Bcl-2.



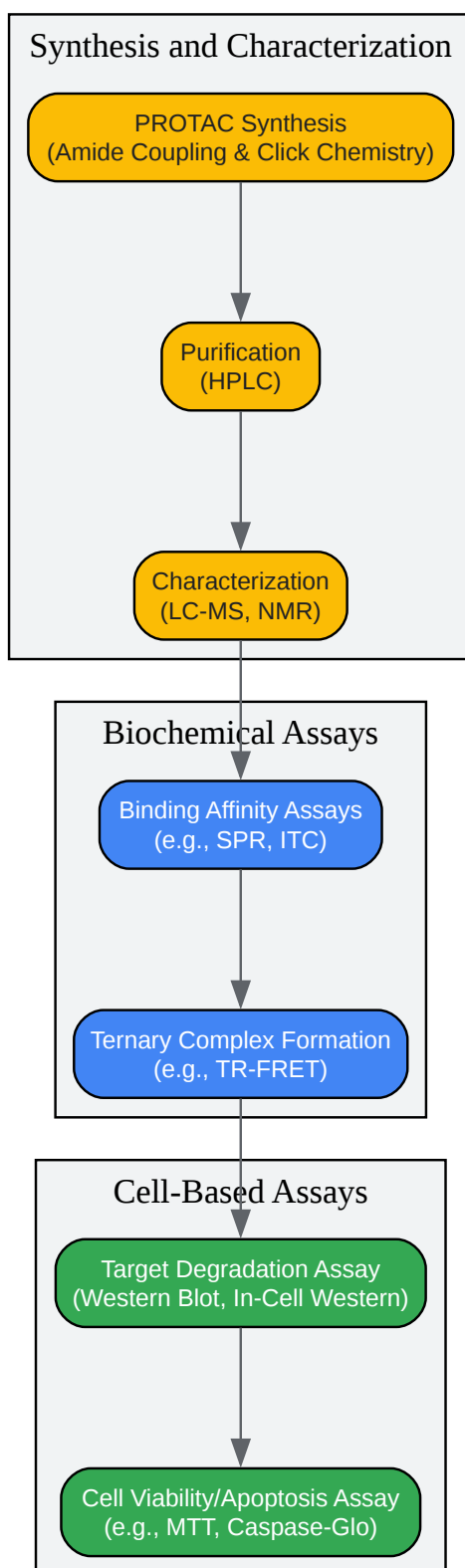
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Caption: Mechanism of a Bcl-2 targeting PROTAC.

The PROTAC molecule simultaneously binds to the Bcl-2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the Bcl-2 protein. The polyubiquitinated Bcl-2 is then recognized and degraded by the proteasome. The reduction in Bcl-2 levels disrupts the balance of pro- and anti-apoptotic proteins, ultimately leading to programmed cell death (apoptosis) in cancer cells.

Experimental Workflow

The development and evaluation of a PROTAC synthesized with **Propargyl-PEG2-CH₂COOH** involves a multi-step workflow, from initial synthesis to cellular assays.



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Caption: General workflow for PROTAC development.

This workflow begins with the chemical synthesis and purification of the PROTAC molecule, followed by its thorough characterization. Biochemical assays are then performed to confirm its binding to the target protein and the E3 ligase, and to demonstrate the formation of the ternary complex. Finally, cell-based assays are crucial to measure the extent of target protein degradation and the resulting effect on cell viability and apoptosis.

Conclusion

Propargyl-PEG2-CH₂COOH is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure and dual functionality enable the efficient synthesis of complex molecules like PROTACs. Understanding its properties and the experimental protocols for its use is key to leveraging its full potential in the development of novel therapeutics, particularly in the promising field of targeted protein degradation.

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References

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